molecular formula C9H11BO4 B023478 4-Ethoxycarbonylphenylboronic acid CAS No. 4334-88-7

4-Ethoxycarbonylphenylboronic acid

Cat. No. B023478
CAS RN: 4334-88-7
M. Wt: 193.99 g/mol
InChI Key: ZLNFACCFYUFTLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-ethoxycarbonylphenylboronic acid and related compounds often involves multistep organic reactions, starting from readily available precursors. For instance, Zhang Da (2015) describes the synthesis of arylboronic acids through a series of reduction, acylation, and hydrolysis steps, highlighting the importance of these compounds as intermediates in organic synthesis due to their low toxicity, good thermal stability, and functional group compatibility Zhang Da, 2015.

Molecular Structure Analysis

The molecular structure of boronic acids, including 4-ethoxycarbonylphenylboronic acid, is characterized by the boronic acid group's ability to form stable complexes with various ligands through hydrogen bonding. Pedireddi & Seethalekshmi (2004) report on supramolecular assemblies formed by phenylboronic acids, indicating the significance of hydrogen bonding in the stabilization of these structures Pedireddi & Seethalekshmi, 2004.

Scientific Research Applications

  • Supramolecular Assemblies : Phenylboronic acids like 4-Ethoxycarbonylphenylboronic acid are used to design and synthesize supramolecular assemblies. These assemblies are formed with molecules like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, creating O-HN hydrogen bonds between hetero N-atoms and -B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).

  • Organic Synthesis Intermediates : Variants of phenylboronic acids, such as 4-(2-(diethylamino)ethyl) phenylboronic acid, are synthesized for use as intermediates in organic synthesis, demonstrating the versatility of these compounds in chemical production processes (Zhang Da, 2015).

  • Biomedical Applications : Phenylboronic acid-containing block copolymers can be tuned for multiple micellization and dissociation transitions, which are beneficial for biomedical applications. This includes drug delivery systems where the release of therapeutic agents can be controlled (Jin et al., 2010).

  • Synthesis of Biologically Active Compounds : The Cu-catalyzed hydroarylation with arylboronic acids, including 4-Ethoxycarbonylphenylboronic acid, is effective in synthesizing biologically active compounds like 4-arylcoumarins with high yields, highlighting its role in pharmaceutical and medicinal chemistry (Yamamoto & Kirai, 2008).

  • Glucose-Responsive Systems : The RAFT polymerization of derivatives of phenylboronic acid leads to the creation of pH and glucose-responsive polymers. These materials have potential applications in glucose sensing and controlled drug delivery systems, particularly for diabetic care (Maji et al., 2014).

  • Mass Spectrometry Analysis : Boronic acid-functionalized materials, like graphene oxide, are used to selectively enrich and aid in the efficient ionization of small-molecule compounds with vicinal diols for mass spectrometry analysis. This demonstrates the importance of phenylboronic acids in analytical chemistry (Zhang, Zheng, & Ni, 2015).

  • Antibacterial Applications : A study explored the use of a 4-(Ethoxycarbonyl) phenyl-1-amino-oxobutanoic acid-chitosan complex for creating silver nanocomposite films with promising antibacterial activity. This application is significant for biomedical applications, especially in the development of antimicrobial coatings and materials (Srivastava, Tiwari, & Dutta, 2011).

Safety And Hazards

According to the safety data sheet, 4-Ethoxycarbonylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this chemical.

properties

IUPAC Name

(4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNFACCFYUFTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370241
Record name 4-Ethoxycarbonylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonylphenylboronic acid

CAS RN

4334-88-7
Record name 4-(Ethoxycarbonyl)phenylboronic acid
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Record name 4-Ethoxycarbonylphenylboronic acid
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Record name 4-Ethoxycarbonylphenylboronic acid
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Record name 4-(Ethoxycarbonyl)phenylboronic acid
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Synthesis routes and methods I

Procedure details

A solution of 4-carboxyphenylboronic acid (15 g, 0.09 mol), 99% ethanol (150 mL) and concentrated sulphuric acid (0.5 mL) was heated to reflux for two days. The volume was reduced to approximately 20 mL. The residue was triturated with petroleum ether to give 13.4 g of the desired material.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(dihydroxyboryl)benzoic acid (5.0 g, 30.13 mmol) in ethanol (16.0 mL) was treated with 4N HCl in dioxane (34.0 mL), heated to reflux, stirred for 1.5 hours, and concentrated. The concentrate was partitioned between water (150.0 mL) and diethyl ether (100.0 mL) and the aqueous layer was extracted with diethyl ether (2×100 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the desired product. MS (APCI) m/e 194 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.07 (m, 2H), 7.81 (m, 211), 4.41 (q, 2H), 1.41 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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